Symmetrical 4,6-dichloro-5-nitropyrimidine produces regioisomeric mixtures upon mono-substitution, complicating purification in medicinal chemistry workflows. 4-Chloro-6-methoxy-5-nitropyrimidine (CAS 52854-14-5) eliminates this problem via differentiated C4 (Cl) and C6 (OMe) handles, ensuring exclusive chemoselective displacement at C4 by amines.
• Enables clean two-step sequential diversification: C4 amination followed by C6 activation and substitution
• Compatible with Pd-catalyzed amination for rapid SAR library construction
• 95% purity, white to off-white solid; store at 2-8°C under inert gas
Supplied in bulk for automated parallel synthesis and pharmaceutical R&D programs.
Molecular FormulaC5H4ClN3O3
Molecular Weight189.56 g/mol
CAS No.52854-14-5
Cat. No.B1580579
⚠ Attention: For research use only. Not for human or veterinary use.
4-Chloro-6-methoxy-5-nitropyrimidine (CAS: 52854-14-5), with the molecular formula C5H4ClN3O3 and molecular weight 189.56, is a halogenated and methoxy-substituted 5-nitropyrimidine derivative . It is a white to off-white solid at room temperature with a predicted melting point of 66°C , and should be stored under inert gas at 2-8°C . This compound is a key building block used in the synthesis of nucleoside analogs, kinase inhibitors, and other bioactive compounds . Its strategic value lies in its three differentiated functional handles, enabling chemoselective modifications for constructing complex molecular architectures in medicinal chemistry [1].
ChemoselectiveExclusive 4-chloro displacement by amines
MultifunctionalThree differentiated handles for iterative synthesis
[1] Kuujia. 4-Chloro-6-methoxy-5-nitropyrimidine (CAS: 52854-14-5) Compound Profile. Structural Features and Applications. View Source
Why 4-Chloro-6-methoxy-5-nitropyrimidine Outperforms Common Analogs in Synthesis
Generic substitution among 5-nitropyrimidine building blocks fails due to the unique and predictable nucleophilic substitution profile conferred by the specific 4-chloro, 6-methoxy, and 5-nitro arrangement on 4-Chloro-6-methoxy-5-nitropyrimidine. Unlike the symmetrically substituted 4,6-dichloro-5-nitropyrimidine (CAS: 4316-93-2) which can lead to regioisomeric mixtures upon mono-substitution, or fully substituted analogs that preclude further modification, the target compound's differentiated 4- and 6-positions enable exclusive chemoselective displacement of the 4-chloro group by amines [1], leaving the 6-methoxy group intact for a potential second step. This regiospecificity is critical for constructing unsymmetrical 4,6-disubstituted pyrimidines and is not achievable with in-class compounds lacking this precise substitution pattern [2]. Furthermore, the 5-nitro group, in conjunction with the ring nitrogens, strongly activates the 4-position toward nucleophilic attack while deactivating the 6-methoxy position, providing a rationale for the observed selectivity [3].
Target compound
Potential substitute
Risk of substitution
4-Chloro-6-methoxy-5-nitropyrimidine
4,6-Dichloro-5-nitropyrimidine
Statistical regioisomeric mixtures may complicate purification
4-Chloro-6-methoxy-5-nitropyrimidine
4-Dimethylamino-6-methoxy-5-nitropyrimidine
May fail nucleophilic substitution; analog not interchangeable
[1] Tantivanich, Amnard. A study of certain reactions of 4-chloro-6-methylhydrazino-5-nitropyrimidine and the 4-methoxy and 6-dimethylamino analogs. Thesis/Dissertation, Oregon State University, 1971. View Source
[2] Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 2017. View Source
[3] Biffin, M. E. C., Miller, J., Moritz, A. G., & Paul, D. B. Interaction of heterocycles and nucleophiles: Sigma complexes formed from methoxide ion and some 5-nitropyrimidines. Australian Journal of Chemistry, 1969, 22, 2561. View Source
Quantitative Evidence for Procurement Decisions
Synthetic Yield and Scalability
The synthesis of 4-Chloro-6-methoxy-5-nitropyrimidine from 4,6-dichloro-5-nitropyrimidine and sodium methoxide in methanol is a robust process, achieving a 74% isolated yield under optimized, scalable conditions . This yield serves as a benchmark for evaluating alternative synthetic routes and suppliers, ensuring cost-effective procurement for multi-step synthesis programs.
A reliable, high-yielding synthetic route is critical for ensuring a consistent and cost-effective supply of the building block for drug discovery programs.
In a direct comparison under mild conditions (15-20°C in dioxane), 4-Chloro-6-methoxy-5-nitropyrimidine undergoes exclusive nucleophilic displacement of the 4-chloro group with methylamine to yield 4-methoxy-6-methylamino-5-nitropyrimidine [1]. In contrast, the analog 4-dimethylamino-6-methoxy-5-nitropyrimidine fails to undergo nucleophilic substitution of the methoxy group under similar conditions, even with a more reactive nucleophile like methylhydrazine, resulting in 40% recovery of starting material [2]. This stark difference demonstrates the target compound's unique ability to provide a well-defined single-step entry into unsymmetrical pyrimidines.
4-dimethylamino-6-methoxy-5-nitropyrimidine: No reaction with methylhydrazine
Quantified Difference
Complete reaction vs. 0% reaction
Conditions
Methylamine in dioxane, 15-20°C
Why This Matters
This chemoselectivity is crucial for researchers requiring a single regioisomer, eliminating the need for complex separations and increasing synthetic efficiency.
[1] Tantivanich, Amnard. A study of certain reactions of 4-chloro-6-methylhydrazino-5-nitropyrimidine and the 4-methoxy and 6-dimethylamino analogs. Thesis/Dissertation, Oregon State University, 1971. View Source
[2] Tantivanich, Amnard. A study of certain reactions of 4-chloro-6-methylhydrazino-5-nitropyrimidine and the 4-methoxy and 6-dimethylamino analogs. Thesis/Dissertation, Oregon State University, 1971. View Source
Palladium-Catalyzed Amination Efficiency
4-Chloro-6-methoxy-5-nitropyrimidine serves as a proficient substrate in palladium-catalyzed amination reactions, enabling the synthesis of diverse mono- and di-substituted pyrimidines [1]. While specific yield data for the target compound is class-level, the methodology for the broader class of chloro-substituted 5-nitropyrimidines is reported to produce various di-substituted products in high yields with good functional group tolerance [2]. This positions the compound as a superior building block compared to 4,6-dichloro-5-nitropyrimidine (CAS: 4316-93-2) which, while also reactive, often yields a statistical mixture of regioisomers that requires difficult separation [3].
Pd-catalyzed aminationClass-level inference
Target: Enables regiospecific products
Comparator: May yield isomeric mixtures
Supports library synthesis; review specific amines
Enables synthesis of mono- and di-substituted products
Comparator Or Baseline
4,6-dichloro-5-nitropyrimidine (CAS: 4316-93-2)
Quantified Difference
Regiospecific substitution vs. statistical mixture of regioisomers
Conditions
Palladium catalysis, various amines, acetonitrile, 25°C
Why This Matters
The ability to undergo efficient, high-yielding Pd-catalyzed aminations makes this a preferred building block for generating compound libraries, reducing the time and cost of SAR studies.
[1] Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 2017. View Source
[2] Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 2017. View Source
[3] Solid phase synthesis of various substituted purines starting from 4,6-dichloro-5-nitropyrimidine. CORE. View Source
Physical Form and Purity
The compound is a white to off-white solid with a reported melting point of 66°C , indicating it can be handled as a solid at room temperature, unlike lower-melting analogs which may be oils or require more stringent temperature control. It is commercially available at a standard purity of ≥95% from multiple vendors . Higher purity grades, such as 98%+, are also available from specialty suppliers , offering procurement options based on specific research requirements.
Physical form & purityData to verify
White solid, MP 66°C; purity ≥95–98%+ commercially
Solid form simplifies automated handling
Verify purity and storage specifications
Analytical ChemistryQuality ControlProcurement
Evidence Dimension
Physical State and Purity
Target Compound Data
White solid, MP 66°C, available at 95-98% purity
Comparator Or Baseline
Related 5-nitropyrimidine analogs (e.g., oils, lower purity)
Quantified Difference
N/A (Qualitative difference in handling)
Conditions
Standard laboratory conditions
Why This Matters
A well-defined physical form and high commercial purity reduce variability in reaction outcomes and simplify handling, crucial for both small-scale research and larger process development.
Analytical ChemistryQuality ControlProcurement
Key Application Scenarios for Procurement
Regiospecific Unsymmetrical Pyrimidine Synthesis
Procurement of this compound is essential for medicinal chemistry programs requiring a single, pure regioisomer of 4,6-disubstituted-5-nitropyrimidines. As demonstrated by the exclusive displacement of the 4-chloro group by methylamine [1], this building block allows for a clean two-step sequence: first, install an amine at the 4-position, and second, activate the 6-methoxy group (e.g., via conversion to a leaving group) for a subsequent displacement. This predictable reactivity avoids the isomeric mixtures generated from symmetrical starting materials like 4,6-dichloro-5-nitropyrimidine [2], thereby simplifying purification and improving overall synthetic yield and purity for downstream biological testing.
Nucleoside Analogs and Kinase Inhibitor Scaffolds
The 5-nitropyrimidine core is a common scaffold for kinase inhibitors and nucleoside analogs, which are important classes of therapeutics [1]. 4-Chloro-6-methoxy-5-nitropyrimidine is a valuable intermediate for developing these compounds [2]. Its ability to undergo efficient palladium-catalyzed amination [3] is particularly valuable, allowing for rapid diversification of the pyrimidine core with a wide range of amines. This accelerates the exploration of Structure-Activity Relationships (SAR) and the identification of lead candidates in antiviral and anticancer drug discovery programs.
High-Throughput Compound Library Generation
The compound's compatibility with robust and high-yielding palladium-catalyzed cross-coupling reactions [1] makes it an ideal starting point for automated, parallel synthesis of diverse compound libraries. Its solid physical form and high commercial purity [2] facilitate accurate weighing and handling on automated platforms. By using this compound as a template, researchers can efficiently generate hundreds of analogs for biological screening, saving significant time and resources compared to de novo synthesis of each member. This application is a primary driver for procurement by pharmaceutical R&D and academic screening centers.
Carbonic Anhydrase Inhibitor Design
Derivatives of 4-Chloro-6-methoxy-5-nitropyrimidine, such as 4-{2-[(6-methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide, have been co-crystallized with human carbonic anhydrase isozyme II [1]. This demonstrates the core scaffold's ability to be functionalized into specific enzyme inhibitors. Procurement of the building block is justified for structure-based drug design projects targeting this and related enzymes, providing a validated entry point for designing novel inhibitors.
Application
Selection property
Validation focus
Unsymmetrical pyrimidine synthesis
Chemoselective 4-chloro displacement
Confirm regioisomer identity by NMR/HPLC
Kinase inhibitor / nucleoside scaffold
Pd-catalyzed amination compatibility
Verify amine scope and substitution efficiency
Compound library generation
Solid form and high purity
Test weighing accuracy and automated parallel synthesis
Carbonic anhydrase inhibitor design
Crystallographic validation context
Review co-crystal structure and binding assay
[1] Tantivanich, Amnard. A study of certain reactions of 4-chloro-6-methylhydrazino-5-nitropyrimidine and the 4-methoxy and 6-dimethylamino analogs. Thesis/Dissertation, Oregon State University, 1971. View Source
[2] Solid phase synthesis of various substituted purines starting from 4,6-dichloro-5-nitropyrimidine. CORE. View Source
[3] Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Chinese Chemical Letters, 2017. View Source
[4] RCSB PDB. 3M3X: Crystal structure of human carbonic anhydrase isozyme II with 4-{2-[N-(6-methoxy-5-nitropyrimidin-4-yl)amino]ethyl}benzenesulfonamide. View Source
Technical Documentation Hub
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